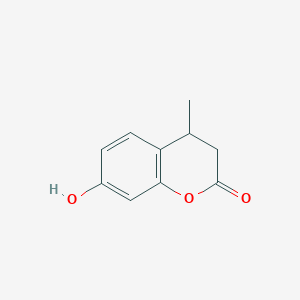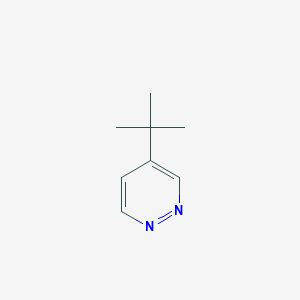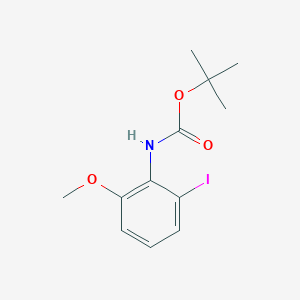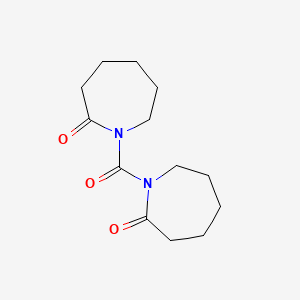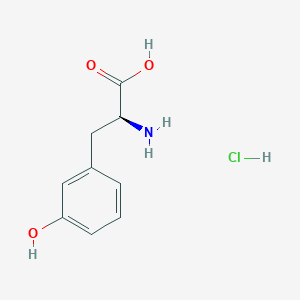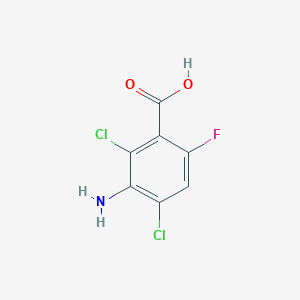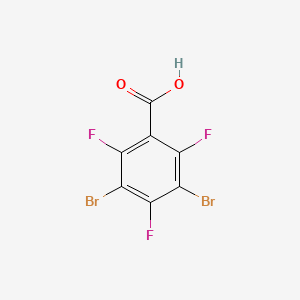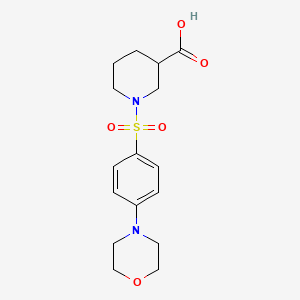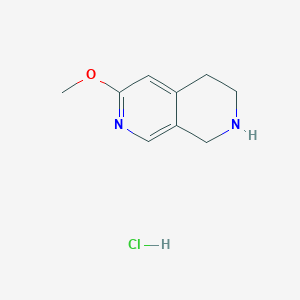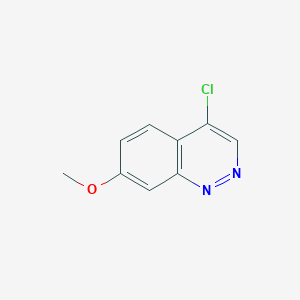
4-Chloro-7-methoxycinnoline
Vue d'ensemble
Description
4-Chloro-7-methoxycinnoline, also known as 4-Chloro-7-methoxyquinoline, is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through nucleophilic aromatic substitution reactions . For instance, 4,7-dichloroquinoline reacts with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to yield the corresponding Schiff bases .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound. It has a chlorine atom at the 4th position and a methoxy group (-OCH3) at the 7th position .Applications De Recherche Scientifique
Chemistry and Synthesis
- 4-Chloro-7-methoxycinnoline has been studied in the context of the methylation of methoxy- and alkyl-cinnolines. For example, 5-, 6-, 7-, and 8-methoxycinnolines yield mainly the 2-methylcinnolinium-4-olates, with some of the 1-methyl-4-cinnolone. This research highlights the compound's reactivity and potential applications in organic synthesis (Ames et al., 1971).
Pharmacology
- A study investigated the effect of 7-chloro-4-(phenylselanyl) quinoline, a compound structurally similar to this compound, in a mouse model of Alzheimer's disease. It demonstrated protective effects against learning and memory impairment and anxiety, suggesting potential pharmacological applications for related compounds (Pinz et al., 2018).
Chemical Properties and Interactions
- The structural and chemical properties of this compound have been explored. For instance, a study on the structures of a co-crystal of tautomers of (E)-N-7-chloro-4-(2-methoxycinnamolyhydrazinyl)quinoline sheds light on the molecular interactions and stability of the compound, which is crucial for understanding its applications in various scientific domains (de Souza et al., 2013).
Potential as Antimalarial and Antifilarial Agent
- Research on compounds structurally related to this compound, like chloroquine, has shown significant antimalarial and antifilarial activities. These studies suggest that derivatives of this compound could potentially be developed into effective treatments for such diseases (Tewari et al., 2000).
Electrochemical Analysis
- A study on electrochemical sensors for 4-aminoquinoline drugs, including chloroquine, a related compound, emphasizes the importance of detecting these compounds in biological and environmental samples. This could be relevant for monitoring and analyzing the presence and effects of this compound in various settings (Matrouf et al., 2022).
Cancer Research
- Chloroquine, structurally related to this compound, has been repurposed as an anticancer agent. This suggests that similar compounds might also have potential applications in cancer therapy, warranting further research in this area (Vlahopoulos et al., 2014).
Propriétés
IUPAC Name |
4-chloro-7-methoxycinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(10)5-11-12-9(7)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVQBPIGVBGELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621277 | |
| Record name | 4-Chloro-7-methoxycinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197359-55-0 | |
| Record name | 4-Chloro-7-methoxycinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



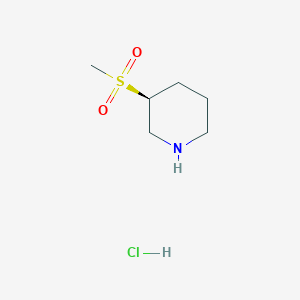

![Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B3049114.png)
![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride](/img/structure/B3049116.png)
